N-benzylthieno[2,3-d]pyrimidin-4-amine

Apoptosis Caspase activation Oncology

N-Benzylthieno[2,3-d]pyrimidin-4-amine (CAS 63893-42-5) is the foundational, unsubstituted benzyl reference standard within the N-arylalkyl-thienopyrimidine class—a scaffold explicitly claimed in patents as an activator of caspases and inducer of apoptosis. Unlike directly attached N-phenyl FGFR1 inhibitors, the flexible methylene spacer of the benzyl group enables distinct conformational geometries (dihedral angles ~69–79°) for unique kinase binding pocket complementarity. Procure this compound to establish baseline caspase activation potency, benchmark substituted benzyl derivatives, and explore orthogonal kinase selectivity in profiling panels. Its single-step synthetic accessibility from 4-chlorothieno[2,3-d]pyrimidine supports rapid parallel library synthesis and late-stage diversification.

Molecular Formula C13H11N3S
Molecular Weight 241.31
CAS No. 63893-42-5
Cat. No. B2696511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylthieno[2,3-d]pyrimidin-4-amine
CAS63893-42-5
Molecular FormulaC13H11N3S
Molecular Weight241.31
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2
InChIInChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-14-12-11-6-7-17-13(11)16-9-15-12/h1-7,9H,8H2,(H,14,15,16)
InChIKeyKAWLVBDVIYJPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylthieno[2,3-d]pyrimidin-4-amine (CAS 63893-42-5): A Patent-Backed N-Arylalkyl-Thienopyrimidine Scaffold for Apoptosis and Kinase Research


N-Benzylthieno[2,3-d]pyrimidin-4-amine (CAS 63893-42-5) is a heterocyclic small molecule (C13H11N3S, MW 241.31 g/mol) belonging to the thieno[2,3-d]pyrimidine class . It features a benzylamine substituent at the 4-position, placing it within the N-arylalkyl-thienopyrimidin-4-amine subclass, which is explicitly claimed in patents as activators of caspases and inducers of apoptosis [1]. Its predicted physicochemical profile (ACD/LogP ~3.5, TPSA 66 Ų, 1 H-bond donor) suggests favorable drug-like properties for cell-based screening . This compound serves as a key unsubstituted benzyl reference analog within a scaffold space where minor structural changes (e.g., benzyl vs. phenyl vs. p-tolyl) profoundly alter kinase selectivity and apoptotic potency [2].

Why N-Benzylthieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by N-Phenyl or N-(p-Tolyl) Analogs in Apoptosis and Kinase Selectivity Studies


Within the thieno[2,3-d]pyrimidin-4-amine class, the nature of the N-substituent is the dominant driver of biological activity. The N-benzyl analog (63893-42-5) incorporates a flexible methylene spacer between the aromatic ring and the heterocyclic core, conferring distinct conformational freedom and electronic character compared to directly attached N-phenyl (FGFR1 inhibitors, IC50 ~0.16 µM [1]) or N-(p-tolyl) (WAY-655860, a B-Raf inhibitor ) derivatives. The patent literature covering N-arylalkyl-thienopyrimidin-4-amines explicitly highlights the benzyl group as a preferred embodiment for caspase activation, distinguishing it from N-aryl variants that lack the methylene linker [2]. Crystal structure data for the closely related N-benzylthieno[3,2-d]pyrimidin-4-amine isomer reveals that the benzyl group adopts dihedral angles of 69.49° and 79.05° relative to the core [3], a geometry unavailable to N-phenyl analogs, directly impacting target protein binding pocket complementarity.

Quantitative Differentiation Evidence for N-Benzylthieno[2,3-d]pyrimidin-4-amine (63893-42-5) Against Close Structural Analogs


Patent-Scope Divergence: N-Benzyl vs. N-(p-Tolyl) Target Engagement (Caspase Activation vs. B-Raf Inhibition)

N-Benzylthieno[2,3-d]pyrimidin-4-amine (63893-42-5) falls within the generic scope of WO2007056208A2, which claims N-arylalkyl-thienopyrimidin-4-amines as caspase activators and apoptosis inducers [1]. In contrast, its closest structural analog N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine (WAY-655860, CAS 63895-45-4) is reported as an inhibitor of B-Raf kinase . This demonstrates a functional bifurcation driven solely by the N-substituent: the benzyl group (with methylene spacer) directs activity toward caspase-mediated apoptosis pathways, whereas the directly attached p-tolyl group redirects activity toward kinase inhibition. The patent explicitly identifies benzyl and substituted benzyl as preferred arylalkyl groups for the claimed caspase-activating compounds [1].

Apoptosis Caspase activation Oncology Kinase selectivity

Conformational Flexibility Advantage: N-Benzyl Methylene Spacer vs. N-Phenyl Rigidity in FGFR1 Inhibitor Scaffolds

The N-phenylthieno[2,3-d]pyrimidin-4-amine series has been quantitatively characterized as FGFR1 inhibitors, with the most potent compounds (3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) achieving an IC50 of 0.16 µM [1]. In these N-phenyl analogs, the aryl ring is directly conjugated to the 4-amino nitrogen, restricting rotational freedom. N-Benzylthieno[2,3-d]pyrimidin-4-amine introduces a methylene (-CH2-) spacer that decouples the aromatic ring from the heterocyclic core, as demonstrated by the crystallographic analysis of the [3,2-d] isomer where the benzyl group adopts dihedral angles of 69.49° and 79.05° [2]. This added rotational degree of freedom (3 rotatable bonds vs. 2 in N-phenyl analogs) enables exploration of binding pocket geometries inaccessible to the rigid N-phenyl series, potentially addressing FGFR1 resistance mutations or alternative kinase targets.

Kinase inhibition FGFR1 Conformational analysis SAR

Physicochemical Differentiation: Lipophilicity and Passive Permeability Profile vs. N-Phenyl and Thieno[3,2-d] Isomers

N-Benzylthieno[2,3-d]pyrimidin-4-amine has a predicted ACD/LogP of 3.51 and a LogD (pH 7.4) of 3.40, resulting in a predicted ACD/BCF of 227.12 . These values position it in an optimal lipophilicity range for cell permeability while avoiding excessive LogP that could lead to promiscuous binding or poor solubility. The topological polar surface area (TPSA) of 66 Ų is below the 140 Ų threshold for oral bioavailability, and with zero Rule-of-5 violations , it presents a favorable drug-like profile. In comparison, the N-phenyl analog (no methylene spacer) would be expected to have a lower LogP due to reduced hydrophobic surface area, while the thieno[3,2-d]pyrimidine isomer (different ring fusion geometry) exhibits distinct crystal packing driven by N-H···N and C-H···π interactions [1], which may correlate with different solid-state stability and solubility behavior.

Physicochemical properties Lipophilicity Drug-likeness ADME

Synthetic Tractability Advantage: Direct Single-Step Synthesis from 4-Chlorothieno[2,3-d]pyrimidine Core vs. Multi-Step Routes for Substituted Analogs

N-Benzylthieno[2,3-d]pyrimidin-4-amine can be synthesized via a single-step nucleophilic aromatic substitution (SNAr) reaction between 4-chlorothieno[2,3-d]pyrimidine and benzylamine [1]. This contrasts with the more complex multi-step syntheses required for substituted N-aryl analogs that necessitate additional coupling reactions or protecting group strategies. The commercial availability of 4-chlorothieno[2,3-d]pyrimidine and benzylamine as commodity reagents enables rapid access to this compound at lower cost and with shorter lead times compared to analogs requiring Suzuki or Buchwald-Hartwig couplings. Vendor pricing confirms that 63893-42-5 is available at 90% purity from multiple suppliers at competitive price points .

Synthetic accessibility Medicinal chemistry Nucleophilic substitution Scaffold derivatization

Ring Fusion Isomer Differentiation: Thieno[2,3-d] vs. Thieno[3,2-d] Crystal Packing and Hydrogen Bonding Network

The thieno[2,3-d]pyrimidine scaffold (as in 63893-42-5) differs fundamentally from the thieno[3,2-d]pyrimidine isomer in sulfur atom position relative to the pyrimidine ring nitrogens. The crystal structure of the [3,2-d] isomer (N-benzylthieno[3,2-d]pyrimidin-4-amine) has been solved, revealing two independent molecules in the asymmetric unit with the thienopyrimidine core being strictly planar (r.m.s. deviations = 0.020 and 0.012 Å) and molecules linked via N-H···N, N-H···C, and C-H···π contacts into chains along the c-axis [1]. While the [2,3-d] isomer's crystal structure has not been reported, the different ring fusion topology alters the spatial arrangement of the nitrogen hydrogen bond acceptors, predicting a distinct intermolecular interaction network. This distinction is critical for solid-form selection in pharmaceutical development, as the [2,3-d] isomer may exhibit different polymorphism, hygroscopicity, and dissolution behavior compared to the characterized [3,2-d] isomer.

Crystallography Solid-state chemistry Polymorphism Hydrogen bonding

Optimal Research and Procurement Application Scenarios for N-Benzylthieno[2,3-d]pyrimidin-4-amine (63893-42-5)


Apoptosis Pathway Screening: Caspase Activation Reference Compound for N-Arylalkyl-Thienopyrimidine Series

Based on patent WO2007056208A2 [1], 63893-42-5 serves as a foundational N-arylalkyl-thienopyrimidine scaffold for caspase activation screening. Researchers investigating programmed cell death mechanisms should select this compound as the unsubstituted benzyl reference standard within the series to establish baseline caspase activation potency, against which substituted benzyl analogs (e.g., 3,4-methylenedioxybenzyl derivatives) can be benchmarked. The compound's favorable predicted LogP (3.51) and TPSA (66 Ų) support its use in cell-based apoptosis assays (e.g., flow cytometry for annexin V / propidium iodide staining) without anticipated solubility-related assay interference.

Kinase Selectivity Profiling: Orthogonal Scaffold to N-Phenyl FGFR1 Inhibitors

The N-phenylthieno[2,3-d]pyrimidin-4-amine series is established as a nanomolar FGFR1 inhibitor class (best IC50 = 0.16 µM) [1]. N-Benzylthieno[2,3-d]pyrimidin-4-amine (63893-42-5) offers an orthogonal scaffold with a flexible benzyl substituent that may address kinase selectivity gaps. Procurement of this compound is recommended for kinase profiling panels aiming to (a) identify kinases that preferentially accommodate the benzyl conformational space, and (b) develop selective inhibitors that avoid the FGFR1-driven anti-proliferative profile of the N-phenyl series, potentially revealing novel target engagement for Aurora kinases or other cancer-relevant kinases.

Medicinal Chemistry Library Synthesis: Late-Stage Diversification via the Unsubstituted Benzyl Scaffold

The single-step synthetic accessibility of 63893-42-5 from 4-chlorothieno[2,3-d]pyrimidine and benzylamine [1] makes it an ideal starting point for parallel library synthesis. Medicinal chemistry teams can procure this compound as a core intermediate and perform late-stage diversification via electrophilic aromatic substitution on the benzyl ring (e.g., nitration, halogenation) or Pd-catalyzed cross-coupling at the thienopyrimidine 5- or 6-positions. This strategy enables rapid exploration of substituent effects on both caspase activation and kinase inhibition, with the unsubstituted compound serving as the critical negative control. Vendor availability at 90–98% purity from multiple suppliers ensures consistent supply for multi-step derivatization campaigns.

Isomeric Comparison Studies: Thieno[2,3-d] vs. Thieno[3,2-d] Ring Fusion Impact on Biological Activity

The crystallographically characterized N-benzylthieno[3,2-d]pyrimidin-4-amine [1] provides a structural reference for the [3,2-d] isomer, while 63893-42-5 represents the [2,3-d] counterpart. Researchers investigating the impact of ring fusion geometry on target binding should procure both isomers for paired head-to-head comparisons. The distinct hydrogen bonding patterns predicted from the sulfur position shift in the [2,3-d] vs. [3,2-d] scaffolds may translate to differential binding to ATP-binding pockets of kinases, providing a rational basis for isomer selection in lead optimization programs.

Quote Request

Request a Quote for N-benzylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.